Home > Products > Screening Compounds P27799 > 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate - 1396715-22-2

3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Catalog Number: EVT-3049924
CAS Number: 1396715-22-2
Molecular Formula: C18H18F3N3O5
Molecular Weight: 413.353
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

  • Compound Description: U7 exhibited significant broad-spectrum insecticidal and fungicidal activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. It displayed an LC50 of 3.57 ± 0.42 mg/L against M. separata and an EC50 of 24.94 ± 2.13 mg/L against P. cubensis []. Additionally, U7 demonstrated AChE inhibitory activity with an enzyme activity of 0.215 U/mg prot [].
  • Relevance: While structurally distinct from the target compound, U7 shares a common pharmacophore featuring the 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. This shared moiety suggests potential for similar biological activities, as evidenced by the reported insecticidal and fungicidal properties of both compounds. []

5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

  • Compound Description: Similar to U7, U8 demonstrated broad-spectrum insecticidal and fungicidal activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. It exhibited an LC50 of 4.22 ± 0.47 mg/L against M. separata and an EC50 of 30.79 ± 2.21 mg/L against P. cubensis []. U8 also displayed AChE inhibitory activity with an enzyme activity of 0.184 U/mg prot [].
  • Relevance: Like U7, U8 shares the 5-(trifluoromethyl)-1,2,4-oxadiazole moiety with the target compound, 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate []. This structural similarity, along with their overlapping biological profiles, indicates a potential relationship between their structures and their insecticidal and fungicidal activities. []

2-(4-((1H-1,2,4-triazol-1-yl)methyl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl)-5-(1-(trifluoromethyl)cyclopropyl)-1,3,4-oxadiazole (43c)

  • Compound Description: This compound emerged as a potent cannabinoid-1 receptor antagonist with an IC50 of approximately 1 nM []. It was identified through structure-activity relationship studies focusing on optimizing pyrazole substituents and the 1,3,4-oxadiazole ring [].
  • Relevance: Both 43c and the target compound belong to the 1,3,4-oxadiazole class of compounds and share the presence of a trifluoromethyl group. Although their overall structures differ, these shared features might contribute to their respective biological activities. []

1-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (BMS-520)

  • Compound Description: BMS-520 acts as a potent and selective S1P1 receptor agonist []. Its development involved a highly regioselective cycloaddition to synthesize a key intermediate, ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate [].
  • Relevance: BMS-520 exhibits a high degree of structural similarity to the target compound, 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate. Both molecules share a central 1,2,4-oxadiazole ring system, a 4-(trifluoromethyl)benzyl substituent attached to the nitrogen of the oxadiazole ring, and an azetidine ring linked to the carbon of the oxadiazole ring. This significant structural similarity suggests that they might share similar biological targets or mechanisms of action, despite BMS-520 being an S1P1 receptor agonist and the target compound's biological activity remaining unspecified in the provided text. []

N-methyl-N-(4-{5-[2-methyl-2’-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine (45)

  • Compound Description: Compound 45 functions as a selective S1P1 receptor agonist, exhibiting preferential distribution in lymph nodes and the brain compared to plasma []. Oral administration of 45 induces sustained reductions in lymphocyte count []. In a mouse model of experimental autoimmune encephalomyelitis, 45 demonstrated efficacy, albeit less potent than the marketed drug fingolimod (a pan-S1P receptor agonist) [].
  • Relevance: While not as structurally similar to the target compound as BMS-520, compound 45 shares the core 1,2,4-oxadiazole structure and incorporates a trifluoromethyl group within its biphenyl tail. This shared core structure and the presence of the trifluoromethyl group suggest potential for overlapping pharmacological activities, even though their specific targets might differ. []

N-methyl-N-(3-{5-[2′-methyl-2-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine (49)

  • Compound Description: Compound 49 acts as a dual S1P1 and S1P5 receptor agonist, displaying a distribution profile favoring lymph nodes and the brain over plasma []. It also effectively reduces lymphocyte count upon oral administration []. In the experimental autoimmune encephalomyelitis mouse model, 49 exhibited comparable efficacy to fingolimod [].
  • Relevance: Similar to compound 45, compound 49 shares the 1,2,4-oxadiazole core structure and a trifluoromethyl group within its biphenyl tail with the target compound. This structural resemblance implies potential commonalities in their pharmacological profiles, although their specific targets and activities might not be identical. []

BAY 41-2272 [5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

  • Compound Description: BAY 41-2272 functions as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator [, , , ]. It induces vasodilation in ovine pulmonary arteries through both sGC activation and stimulation of the sodium pump []. This compound also effectively relaxes the urethra in obese mice by preventing sGC degradation and enhancing sGC-cGMP signaling []. Studies have shown that BAY 41-2272's vasodilatory effects are mediated by sGC activation and subsequent increases in intracellular cGMP levels [].
  • Relevance: While belonging to a different chemical class, BAY 41-2272 shares a functional similarity with the aforementioned compounds. It exhibits biological activity related to cGMP signaling and vasodilation. While the target compound's specific activity isn't defined in the provided context, the presence of related compounds impacting cGMP pathways suggests a possible area of investigation for its pharmacological profile. [, , , ]

BAY 60-2770 (4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4′-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid)

  • Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator that demonstrates efficacy in rescuing urethral reactivity in obese mice by improving sGC-cGMP signaling []. It effectively prevents sGC degradation and restores impaired urethral relaxations in obese mice []. Additionally, BAY 60-2770 shows a higher potency in activating oxidized/heme-free sGC compared to reduced sGC []. It can shift the sensitivity of arteries from heme oxygenase-1 knockout mice towards a response profile similar to wild-type mice [].
  • Relevance: Although structurally distinct from 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, BAY 60-2770, like BAY 41-2272, exhibits biological activity related to cGMP signaling. This suggests a potential area of investigation for the target compound's pharmacological profile, even though its specific activity remains undefined in the provided information. [, , ]
Overview

3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a cyclopropyl group, an azetidine moiety, and a 1,2,4-oxadiazole ring, which are known for their diverse pharmacological properties.

Source

This compound is primarily synthesized for research purposes, focusing on its biological activity and structural characteristics. The molecular formula is C19H20F3N3O4C_{19}H_{20}F_{3}N_{3}O_{4}, with a molecular weight of approximately 399.37 g/mol. It is not intended for therapeutic use in humans or animals but serves as a valuable tool in scientific investigations.

Classification

3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds that have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of such compounds.

Synthesis Analysis

Methods

The synthesis of 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can be achieved through several methodologies commonly employed for the preparation of oxadiazoles.

  1. Vilsmeier Reagent Method: This involves the activation of carboxylic acids using Vilsmeier reagent to facilitate the formation of amidoximes, which subsequently undergo cyclization to form the oxadiazole ring.
  2. Microwave-Assisted Synthesis: Microwave irradiation has been utilized to enhance reaction rates and yields in the synthesis of 1,2,4-oxadiazoles by promoting the cycloaddition reactions between nitrile oxides and nitriles.
  3. One-Pot Synthesis: A novel approach reported involves a one-pot synthesis where amidoximes are reacted with carboxylic acids under microwave conditions to yield 3,5-disubstituted 1,2,4-oxadiazoles efficiently.

Technical Details

The reaction conditions typically involve mild temperatures and short reaction times, leading to high yields (up to 90%) while minimizing the use of hazardous solvents. The purification process may include recrystallization or chromatography techniques to isolate the desired product.

Molecular Structure Analysis

Structure

The molecular structure of 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can be represented as follows:

C19H20F3N3O4\text{C}_{19}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}_{4}

This structure contains:

  • A cyclopropyl group which contributes to its three-dimensional conformation.
  • A trifluoromethyl group that enhances lipophilicity and potentially alters biological activity.
  • An azetidine ring, which may influence interactions with biological targets.

Data

The compound's structural data includes:

  • Molecular Weight: 399.37 g/mol
  • CAS Number: Not specified in available literature
  • InChI Key: Not provided in available literature

These identifiers are crucial for researchers seeking to locate or reference this compound in scientific databases.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for oxadiazole derivatives:

  1. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
  2. Reduction Reactions: The azetidine moiety may be reduced using reducing agents like lithium aluminum hydride.
  3. Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions with suitable electrophiles.

Technical Details

Reactions involving this compound are often carried out under controlled conditions to optimize yields and selectivity. Common reagents include bases like sodium hydroxide or potassium carbonate when performing substitutions or reductions.

Mechanism of Action

Process

The mechanism of action for 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is hypothesized based on its structural features:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its ability to fit into enzyme active sites effectively.
  2. Receptor Binding: The trifluoromethyl group may enhance binding affinity towards biological receptors involved in various signaling pathways.

Data

In vitro studies have indicated potential interactions with targets such as kinases or other enzymes implicated in disease processes. Further studies are required to elucidate specific binding interactions and confirm biological activity.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Specific solubility data is not available but may vary based on solvent polarity due to its functional groups.

Chemical Properties

Chemical properties relevant to this compound include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: May react with strong acids or bases; care should be taken during handling.
Applications

Scientific Uses

The primary applications of 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate are centered around its potential as a lead compound in drug discovery:

  1. Anticancer Research: Investigated for its ability to inhibit cancer cell proliferation through various mechanisms.
  2. Antimicrobial Studies: Potential applications in developing new antimicrobial agents targeting resistant strains.
  3. Biological Activity Screening: Used as a model compound for screening against various biological targets due to its unique structural features.

Properties

CAS Number

1396715-22-2

Product Name

3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

IUPAC Name

3-cyclopropyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid

Molecular Formula

C18H18F3N3O5

Molecular Weight

413.353

InChI

InChI=1S/C16H16F3N3O.C2H2O4/c17-16(18,19)13-5-1-10(2-6-13)7-22-8-12(9-22)15-20-14(21-23-15)11-3-4-11;3-1(4)2(5)6/h1-2,5-6,11-12H,3-4,7-9H2;(H,3,4)(H,5,6)

InChI Key

CKZTWJYNCJERIB-UHFFFAOYSA-N

SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)C(F)(F)F.C(=O)(C(=O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.